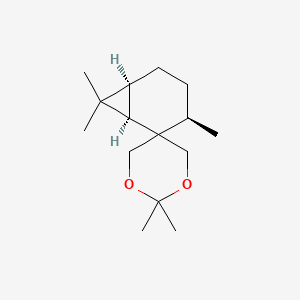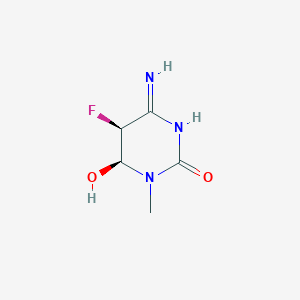
ETHOQUINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoquine is a synthetic compound that has been developed for use in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. Ethoquine has been found to have a variety of potential applications in scientific research, including as a tool for studying biological processes and as a potential therapeutic agent.
科学的研究の応用
Antioxidant in Animal Feed
Ethoxyquin (EQ) is primarily used as an antioxidant in animal feed to protect against lipid peroxidation. It's notable that EQ is not allowed in food for human consumption, except in certain spices. However, its presence in animal feed can lead to exposure in humans through consumption of animal products like farmed fish, poultry, and eggs. Studies have evaluated its safety, metabolism, and potential for new antioxidants based on the EQ backbone (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Methodology in Equitation Science
In Equitation Science, consistent methodology, including robust objective measures, is vital for scientific evaluation. Research in this field has focused on developing guidelines for experimental design in studies involving ridden horses. This includes the use of equine ethograms and equipment such as rein-tension and pressure-sensing instruments (Pierard et al., 2015).
Detection in Feeds
A liquid chromatography method was developed for the determination of ethoxyquin in feeds, involving acetonitrile extraction and fluorescence detection. This method has been adopted for international use, demonstrating its importance in feed analysis (Schreier & Greene, 1997).
Inhibition of Carcinogenic Effects
EQ has shown potential in inhibiting the carcinogenic effects of compounds like aflatoxin B1 in rats. This suggests a role for EQ in mitigating carcinogenic risks, although the extent of its effectiveness and application in humans remains to be fully understood (Cabral & Neal, 1983).
Human Biomonitoring Method
A human biomonitoring method was developed to assess exposure to EQ in the general population. This involved studying EQ metabolism and identifying major metabolites in urine, providing insights into human exposure levels and potential health impacts (Stoeckelhuber et al., 2020).
Ethology in Equitation
Ethology, the scientific study of animal behavior, plays a significant role in equitation, particularly in understanding and improving horse training methods. This includes examining horse behavior in natural environments and applying ethological principles to training and behavior modification (McGreevy & McLean, 2007).
DNA Damage Assessment
Research has been conducted to assess DNA damage caused by EQ in human lymphocytes, using techniques like the comet assay. This contributes to our understanding of EQ's potential cytotoxic and genotoxic effects (Blaszczyk, 2006).
Fate in Surface Waters
A study investigated the fate of EQ under various conditions, including UV and visible irradiation, in surface waters. This research is crucial for understanding EQ's environmental impact and stability (Toure Bintou et al., 2015).
Overview of Equinox Transition Study
Although not directly related to EQ, the Equinox Transition study provides valuable insights into coordinated scientific campaigns and interdisciplinary research approaches, which could be applicable in studies involving EQ (Carlson & Crowley, 1989).
Big Data Integration in Research
The development of methods for big data integration is relevant for comprehensive research, including studies on EQ. Efficient data management and integration are essential for handling large datasets in scientific investigations (Kathiravelu et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethoquine involves the condensation of 2-ethoxy-3-formylquinoline with ethylamine followed by reduction of the resulting imine to form the final product.", "Starting Materials": [ "2-ethoxy-3-formylquinoline", "ethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: 2-ethoxy-3-formylquinoline is reacted with ethylamine in methanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to form Ethoquine.", "Step 3: The product is isolated by filtration and washed with water to remove any impurities." ] } | |
CAS番号 |
112300-33-1 |
製品名 |
ETHOQUINE |
分子式 |
C7H6N2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





